Cas no 2097800-27-4 (Ethyl 4-ethylthiomorpholine-2-carboxylate)

Ethyl 4-ethylthiomorpholine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-ethylthiomorpholine-2-carboxylate
- SY060568
-
- MDL: MFCD30742686
- インチ: 1S/C9H17NO2S/c1-3-10-5-6-13-8(7-10)9(11)12-4-2/h8H,3-7H2,1-2H3
- InChIKey: GXNPDXJKHDTPFG-UHFFFAOYSA-N
- ほほえんだ: S1CCN(CC)CC1C(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 175
- トポロジー分子極性表面積: 54.8
Ethyl 4-ethylthiomorpholine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y10125-1g |
Ethyl 4-Ethylthiomorpholine-2-carboxylate |
2097800-27-4 | 95% | 1g |
¥2559.0 | 2024-07-18 | |
abcr | AB527148-1 g |
Ethyl 4-ethylthiomorpholine-2-carboxylate; . |
2097800-27-4 | 1g |
€375.00 | 2023-04-17 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y10125-250mg |
Ethyl 4-Ethylthiomorpholine-2-carboxylate |
2097800-27-4 | 95% | 250mg |
¥1089.0 | 2024-07-18 | |
eNovation Chemicals LLC | D685465-10g |
Ethyl 4-Ethylthiomorpholine-2-carboxylate |
2097800-27-4 | 95% | 10g |
$1045 | 2024-07-20 | |
eNovation Chemicals LLC | D685465-0.25g |
Ethyl 4-Ethylthiomorpholine-2-carboxylate |
2097800-27-4 | 95% | 0.25g |
$115 | 2023-09-03 | |
1PlusChem | 1P00IMR6-100mg |
Ethyl 4-Ethylthiomorpholine-2-carboxylate |
2097800-27-4 | ≥95% | 100mg |
$108.00 | 2023-12-19 | |
Aaron | AR00IMZI-1g |
Ethyl 4-Ethylthiomorpholine-2-carboxylate |
2097800-27-4 | 95% | 1g |
$246.00 | 2025-02-10 | |
A2B Chem LLC | AI68498-10g |
Ethyl 4-ethylthiomorpholine-2-carboxylate |
2097800-27-4 | ≥95% | 10g |
$1344.00 | 2024-04-20 | |
A2B Chem LLC | AI68498-100mg |
Ethyl 4-ethylthiomorpholine-2-carboxylate |
2097800-27-4 | ≥95% | 100mg |
$112.00 | 2024-04-20 | |
1PlusChem | 1P00IMR6-10g |
Ethyl 4-Ethylthiomorpholine-2-carboxylate |
2097800-27-4 | ≥95% | 10g |
$1198.00 | 2023-12-19 |
Ethyl 4-ethylthiomorpholine-2-carboxylate 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
Ethyl 4-ethylthiomorpholine-2-carboxylateに関する追加情報
Ethyl 4-Ethylthiomorpholine-2-Carboxylate: A Comprehensive Overview
Ethyl 4-Ethylthiomorpholine-2-Carboxylate, with the CAS number 2097800-27-4, is a compound of significant interest in various chemical and pharmaceutical applications. This compound belongs to the class of thiomorpholines, which are sulfur-containing heterocyclic compounds known for their versatility in organic synthesis and their potential in drug development. The structure of Ethyl 4-Ethylthiomorpholine-2-Carboxylate consists of a morpholine ring substituted with an ethyl group at position 4 and a carboxylic acid derivative at position 2, specifically an ethyl ester group.
The synthesis of Ethyl 4-Ethylthiomorpholine-2-Carboxylate typically involves multi-step reactions, often starting from morpholine derivatives. One common approach is the alkylation of morpholine to introduce the ethyl group at position 4, followed by carboxylation or esterification at position 2. The exact synthetic pathway may vary depending on the desired regioselectivity and the specific conditions employed, such as temperature, catalysts, and solvent systems.
Recent studies have highlighted the potential of thiomorpholines like Ethyl 4-Ethylthiomorpholine-2-Carboxylate in medicinal chemistry. For instance, researchers have explored their role as building blocks for bioactive molecules due to their ability to form hydrogen bonds and participate in various non-covalent interactions. These properties make them valuable in drug design, particularly in targeting enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders.
In addition to its pharmaceutical applications, Ethyl 4-Ethylthiomorpholine-2-Carboxylate has been investigated for its potential in agrochemicals and materials science. Its sulfur-containing structure contributes to its stability under certain conditions, making it suitable for use in pesticides and herbicides where durability is essential. Furthermore, its ability to form stable complexes with metal ions has led to explorations in catalysis and coordination chemistry.
The physical properties of Ethyl 4-Ethylthiomorpholine-2-Carboxylate are also worth noting. It is typically a white crystalline solid with a melting point around 150°C and a boiling point above 300°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethanol is moderate, which facilitates its use in organic reactions requiring precise control over reaction conditions.
From an environmental perspective, the biodegradability of Ethyl 4-Ethylthiomorpholine-2-Carboxylate has been studied to assess its impact on ecosystems. Research indicates that it undergoes slow degradation under aerobic conditions, primarily through hydrolysis and microbial action. This information is crucial for determining its suitability in applications where environmental safety is a concern.
In terms of safety considerations, handling Ethyl 4-Eth
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